Oral Bioavailability and Skin-Selective Distribution vs. Parent Itaconic Acid
Itaconic acid prodrug-1 (P2) achieves oral bioavailability with preferential skin accumulation, whereas parent itaconic acid (IA) is completely membrane-impermeable and cannot be delivered orally. Following a single oral dose of P2 at 100 mg/kg IA equivalent in mice, intact P2 was undetectable in plasma, confirming rapid and complete hydrolysis to release authentic IA [1]. The released IA reached a plasma Cmax of 83.8 ± 18.8 μM at Tmax 15 min, and a skin Cmax of 65.9 ± 10.2 nmol/g, yielding a skin/plasma AUC₀₋ₜ ratio of 1.61 ± 0.29 [1]. In contrast, IA alone has a PAMPA permeability (Pe) of 0 (below detection limit) and a cLogP of −0.33, rendering it incapable of passive membrane permeation [1]. This represents a functional transformation from zero oral bioavailability to therapeutically relevant micromolar skin concentrations [1].
| Evidence Dimension | Oral bioavailability and skin tissue distribution |
|---|---|
| Target Compound Data | P2: Plasma Cmax 83.8 ± 18.8 μM; Skin Cmax 65.9 ± 10.2 nmol/g; Skin/plasma AUC ratio 1.61 ± 0.29; Skin t₁/₂ 3.32 ± 1.23 h [1] |
| Comparator Or Baseline | Itaconic acid (IA): PAMPA Pe = 0 (undetectable); cLogP = −0.33; impermeable to biological membranes; no detectable intracellular or in vivo delivery [1] |
| Quantified Difference | P2 delivers IA to skin at micromolar-equivalent concentrations following oral dosing; IA alone cannot permeate membranes at all (Pe = 0 vs. 35.9 × 10⁻⁶ cm/s for P2). Skin/plasma ratio >1 indicates active skin targeting rather than passive equilibration. |
| Conditions | Male C57BL/6 mice; single oral gavage 100 mg/kg IA equivalent; plasma and skin harvested at 0.25–24 h post-dose; PAMPA-GIT assay at pH 7.4 [1] |
Why This Matters
For alopecia areata and inflammatory skin disease models, oral dosing that achieves skin-selective itaconate exposure eliminates the need for topical application and overcomes the fundamental delivery barrier that has prevented clinical translation of itaconate-based therapies.
- [1] Gori S, Alt J, Tiwari S, et al. Discovery of Orally Available Prodrugs of Itaconate and Derivatives. J Med Chem. 2025;68(3):3433–3444. doi:10.1021/acs.jmedchem.4c02646 View Source
